molecular formula C16H25NO B13033888 1-(3-Cyclopentyloxyphenyl)pentylamine

1-(3-Cyclopentyloxyphenyl)pentylamine

Cat. No.: B13033888
M. Wt: 247.38 g/mol
InChI Key: VIDILDUVKCQSKD-UHFFFAOYSA-N
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Description

1-(3-Cyclopentyloxyphenyl)pentylamine is an organic compound with the molecular formula C16H25NO It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopentyloxyphenyl)pentylamine typically involves the reaction of 3-cyclopentyloxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopentyloxyphenyl)pentylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxyphenylmethanol or cyclopentyloxyphenylamine.

    Substitution: Formation of halogenated or aminated derivatives of the phenyl ring.

Scientific Research Applications

1-(3-Cyclopentyloxyphenyl)pentylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)pentylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Cyclopentyloxyphenyl)pentylamine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)pentylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    1-(3-Ethoxyphenyl)pentylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

    1-(3-Propoxyphenyl)pentylamine: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

The uniqueness of this compound lies in its cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-(3-cyclopentyloxyphenyl)pentan-1-amine

InChI

InChI=1S/C16H25NO/c1-2-3-11-16(17)13-7-6-10-15(12-13)18-14-8-4-5-9-14/h6-7,10,12,14,16H,2-5,8-9,11,17H2,1H3

InChI Key

VIDILDUVKCQSKD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

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